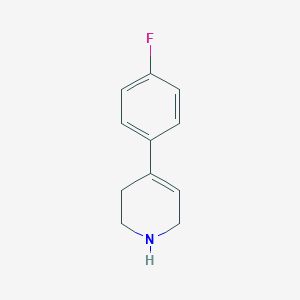

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Description

BenchChem offers high-quality 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXCFMHLWEWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876343 | |

| Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1978-59-2 | |

| Record name | PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a Serotonin Uptake Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, a compound of significant interest due to its structural relationship with the potent selective serotonin reuptake inhibitor (SSRI), Paroxetine. While extensively cited as a key synthetic intermediate in the manufacturing of Paroxetine, its intrinsic pharmacological activity, particularly concerning serotonin transporter (SERT) inhibition, remains largely uncharacterized in publicly accessible literature. This guide, therefore, adopts a dual approach: firstly, it contextualizes the compound within the landscape of SSRIs through a structure-activity relationship (SAR) analysis; secondly, it presents a robust, detailed framework of experimental protocols for the complete elucidation of its pharmacological profile. This serves as a technical blueprint for researchers aiming to investigate the potential of this and similar chemical entities.

Introduction: The Known and the Unknown

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a well-documented chemical entity, primarily recognized for its pivotal role as a precursor in the synthesis of Paroxetine, a widely prescribed antidepressant.[1][2][3] Paroxetine's therapeutic efficacy is rooted in its high-affinity and selective inhibition of the serotonin transporter (SERT), a mechanism that increases the synaptic availability of serotonin.[4]

Given the structural preservation of the 4-(4-fluorophenyl) moiety within a tetrahydropyridine core—a feature shared with many centrally active agents—a pertinent question arises: does this intermediate possess its own pharmacological signature as a serotonin uptake inhibitor? This guide directly addresses this knowledge gap. In the absence of direct empirical data, a rigorous scientific inquiry is proposed, grounded in established principles of medicinal chemistry and neuropharmacology. We will dissect its structure, compare it to known SERT ligands, and lay out a comprehensive, field-proven experimental workflow to definitively characterize its binding affinity, functional potency, and selectivity for monoamine transporters.

Synthetic Lineage to Paroxetine

The primary identity of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in the scientific literature is that of a molecular scaffold upon which the final structure of Paroxetine is elaborated. Various patented synthetic routes utilize this tetrahydropyridine as a foundational building block.[1][2]

Caption: Synthetic relationship of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine to Paroxetine.

Structural Analysis and Pharmacological Hypothesis

The potential for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine to act as a SERT inhibitor can be hypothesized by examining its core structural features in the context of known SSRIs. The 4-arylpiperidine and 4-aryl-1,2,3,6-tetrahydropyridine scaffolds are privileged structures in CNS drug discovery.[5][6]

-

4-Aryl Moiety: The 4-(4-fluorophenyl) group is a critical pharmacophoric element in many SSRIs, including Paroxetine. This group is understood to engage with key residues within the central binding pocket of SERT.

-

Basic Amine: The secondary amine within the tetrahydropyridine ring is ionizable at physiological pH. This positively charged nitrogen is crucial for forming an ionic bond with a conserved aspartate residue (Asp98 in human SERT) in the transporter's binding site.

However, the lack of the 3-substituted (3',4'-methylenedioxyphenoxymethyl) group, which is present in Paroxetine and contributes significantly to its high affinity and selectivity, suggests that 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, if active, would likely exhibit a different and presumably lower-potency profile.

Proposed Experimental Workflow for Pharmacological Characterization

To transition from hypothesis to empirical evidence, a systematic pharmacological evaluation is required. The following protocols represent a comprehensive strategy to define the compound's activity at monoamine transporters.

Caption: Proposed workflow for in vitro pharmacological profiling.

In Vitro Assays: Affinity and Functional Potency

The foundational step is to determine if and how strongly the compound interacts with the serotonin transporter and to assess its selectivity over the dopamine (DAT) and norepinephrine (NET) transporters.

This assay measures the affinity (Ki) of the test compound by quantifying its ability to displace a known high-affinity radioligand from the transporter.

Objective: To determine the binding affinity (Ki) of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine for human SERT, DAT, and NET.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human SERT, DAT, or NET.

-

Radioligands:

-

For SERT: [³H]Citalopram or [¹²⁵I]RTI-55.[7]

-

For DAT: [³H]WIN 35,428.

-

For NET: [³H]Nisoxetine.

-

-

Test Compound: 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific binding inhibitors:

-

For SERT: Fluoxetine (10 µM).

-

For DAT: GBR 12909 (10 µM).

-

For NET: Desipramine (10 µM).

-

-

Assay Buffer: Phosphate-buffered saline with calcium and magnesium (PBSCM).

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add increasing concentrations of the test compound (e.g., from 1 pM to 100 µM) in triplicate.

-

Control Wells: Include wells for total binding (vehicle only) and non-specific binding (saturating concentration of a known inhibitor, e.g., 10 µM Fluoxetine for SERT).

-

Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd value to all wells.

-

Membrane Addition: Add cell membrane preparations (5-20 µg of protein per well) to initiate the binding reaction.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the potency (IC50) of the compound in inhibiting the actual transport of serotonin into nerve terminals.

Objective: To determine the functional potency (IC50) of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in inhibiting serotonin uptake into rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum or whole brain minus cerebellum).

-

[³H]Serotonin (5-HT).

-

Krebs-Ringer buffer.

-

Test Compound and reference inhibitor (e.g., Citalopram).

-

Pargyline (to inhibit monoamine oxidase).

-

Centrifuge and water bath.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated at 37°C for 5 minutes in the presence of pargyline.

-

Inhibition: Add various concentrations of the test compound or vehicle to the synaptosome aliquots and incubate for an additional 10-15 minutes.

-

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT (e.g., 10 nM).

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters by liquid scintillation counting.

Data Analysis:

-

Calculate the specific uptake by subtracting the counts from the 0-4°C samples from the 37°C samples.

-

Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation (Hypothetical)

The data obtained from these assays would allow for a clear and quantitative assessment of the compound's pharmacological profile.

Table 1: Hypothetical Binding Affinity and Selectivity Profile

| Transporter | Radioligand | Hypothetical Ki (nM) of 4-(4-F-PHP) | Selectivity Ratio (Ki DAT or NET / Ki SERT) |

| hSERT | [³H]Citalopram | 150 | - |

| hDAT | [³H]WIN 35,428 | >10,000 | >66 |

| hNET | [³H]Nisoxetine | 2500 | 16.7 |

Table 2: Hypothetical Functional Potency

| Assay | Brain Region | Hypothetical IC50 (nM) of 4-(4-F-PHP) |

| [³H]5-HT Uptake | Rat Striatum | 280 |

Interpretation: In this hypothetical scenario, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine demonstrates modest affinity and potency for the serotonin transporter. The selectivity for SERT over DAT would be high, while the selectivity over NET would be moderate. Such a profile would classify it as a serotonin uptake inhibitor, albeit significantly less potent than its derivative, Paroxetine. This would underscore the critical contribution of the 3-position substituent in Paroxetine to its high-affinity binding.

Conclusion

While 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is firmly established as a crucial intermediate in the synthesis of Paroxetine, its own pharmacological properties remain a void in the scientific literature. Based on a structural analysis, it is plausible to hypothesize that this compound possesses intrinsic, albeit likely modest, activity as a serotonin uptake inhibitor.

This guide provides the necessary theoretical foundation and, more importantly, a detailed, actionable set of experimental protocols to definitively test this hypothesis. The execution of these radioligand binding and synaptosomal uptake assays would provide the quantitative data needed to establish its affinity, potency, and selectivity, thereby fully characterizing its pharmacological profile. Such an investigation would not only satisfy scientific curiosity but also enrich our understanding of the structure-activity relationships governing ligand interactions with the serotonin transporter, offering valuable insights for future drug design and development endeavors.

References

-

Synthesis of the major metabolites of paroxetine. PubMed. Available at: [Link]

- WO2001025202A1 - Process for the preparation of paroxetine intermediate. Google Patents.

- WO2000050422A1 - Process for the production of paroxetine. Google Patents.

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]

-

Synthesis and antidepressant activity of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. Available at: [Link]

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Available at: [Link]

-

Brain Levels of the Neurotoxic Pyridinium Metabolite HPP+ and Extrapyramidal Symptoms in Haloperidol-Treated Mice. PMC. Available at: [Link]

-

Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. PubMed. Available at: [Link]

-

Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. PubMed. Available at: [Link]

-

4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE. gsrs. Available at: [Link]

-

RTI-274. Grokipedia. Available at: [Link]

-

Binding-induced fluorescence of serotonin transporter ligands: A spectroscopic and structural study of 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP(+)) and APP(+) analogues. PubMed. Available at: [Link]

-

4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE. gsrs.ncats.nih.gov. Available at: [Link]

-

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. PubChem. Available at: [Link]

-

Importance of the Extracellular Loop 4 in the Human Serotonin Transporter for Inhibitor Binding and Substrate Translocation. PubMed Central. Available at: [Link]

-

4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE. FDA. Available at: [Link]

-

Effect of Pharmacologically Selective Antidepressants on Serotonin Uptake in Rat Platelets. General Physiology and Biophysics. Available at: [Link]

-

Ki Summary. BindingDB. Available at: [Link]

-

Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) and APP+ Analogues. PMC. Available at: [Link]

-

Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

-

Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. Available at: [Link]

-

Selective Serotonin Reuptake Inhibitors Potentiate the Rapid Antidepressant-Like Effects of Serotonin4 Receptor Agonists in the Rat. PLOS ONE. Available at: [Link]

-

Mutagenic activity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

Sources

- 1. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]

- 2. WO2000050422A1 - Process for the production of paroxetine - Google Patents [patents.google.com]

- 3. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]

- 4. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of the Extracellular Loop 4 in the Human Serotonin Transporter for Inhibitor Binding and Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicology of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and toxicological profile of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. As a compound with structural similarities to known neurotoxins, a thorough understanding of its characteristics is essential for safe handling and for predicting its biological effects. This document is intended to serve as a critical resource for professionals in research and development who may encounter this molecule.

Chemical and Physical Properties

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic organic compound.[1] Its core structure is a tetrahydropyridine ring substituted with a 4-fluorophenyl group. The hydrochloride salt of this compound is a common form used in research.[2]

| Property | Value | Source |

| Molecular Formula | C11H12FN | [1] |

| Molecular Weight | 177.222 g/mol | [1] |

| CAS Number | 1978-61-6 | [1] |

| Appearance | Solid | [2] |

| IUPAC Name | 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | [1] |

Safety Data Sheet (SDS) Overview

Hazard Identification

Based on the known toxicology of related tetrahydropyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its fluorinated analogs, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine should be handled as a potentially neurotoxic substance.[3][4] The hydrochloride salt of the N-methylated analog is classified as harmful if swallowed and may cause an allergic skin reaction, and serious eye irritation, and is harmful to aquatic life with long-lasting effects.[2][5]

GHS Hazard Statements for a Related Compound (4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride): [5]

-

H302: Harmful if swallowed

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H412: Harmful to aquatic life with long lasting effects

It is prudent to assume that 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine may have a similar hazard profile.

First-Aid Measures

In case of exposure, immediate action is crucial.[6][7]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[6][13]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6][14]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.[6]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid breathing dust or vapor. Wash hands thoroughly after handling.[6][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Exposure Controls and Personal Protection

-

Engineering Controls: Use of a chemical fume hood is highly recommended. Eyewash stations and safety showers should be readily available.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.[9]

-

Body Protection: Wear a lab coat or other protective clothing.

-

Toxicological Profile

The primary toxicological concern for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential for neurotoxicity, largely inferred from its structural similarity to MPTP and its N-methylated analog.

Mechanism of Neurotoxicity

The neurotoxicity of MPTP and its analogs is a well-established paradigm for inducing Parkinsonism in experimental models.[15][16] The proposed mechanism involves a multi-step process:

-

Bioactivation: The parent tetrahydropyridine compound is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to a dihydropyridinium intermediate.[16]

-

Further Oxidation: This intermediate is then further oxidized to a toxic pyridinium ion.[17][18]

-

Neuronal Uptake: The resulting toxic pyridinium ion is a substrate for the dopamine transporter (DAT) and is selectively taken up by dopaminergic neurons in the substantia nigra.[19]

-

Mitochondrial Toxicity: Once inside the neuron, the pyridinium ion inhibits Complex I of the mitochondrial electron transport chain, leading to a depletion of ATP, increased oxidative stress, and ultimately, cell death.[16][19]

Given that 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine possesses the core tetrahydropyridine structure, it is highly probable that it can undergo a similar bioactivation pathway to a neurotoxic pyridinium species. The presence of the fluorophenyl group may influence its substrate affinity for MAO-B and its subsequent neurotoxic potency.[4]

Caption: Proposed mechanism of neurotoxicity for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine.

Acute and Chronic Toxicity

-

Acute Toxicity: While specific LD50 values are not available for this compound, based on its analog, it is expected to be harmful if swallowed.[5] Acute exposure could potentially lead to neurological symptoms.

-

Chronic Toxicity: Chronic exposure to low doses of related neurotoxic tetrahydropyridines can lead to the progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[15] Therefore, repeated exposure to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine should be strictly avoided.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available on the carcinogenic, mutagenic, or reproductive toxicity of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine.

Experimental Protocols for Toxicological Assessment

To rigorously assess the neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, a series of in vitro and in vivo experiments are necessary.

In Vitro Monoamine Oxidase B (MAO-B) Substrate Assay

This assay determines if the compound is a substrate for MAO-B, the enzyme responsible for its bioactivation.

Methodology:

-

Prepare MAO-B Source: Use a commercially available recombinant human MAO-B or a mitochondrial fraction isolated from a suitable source (e.g., rodent liver).

-

Incubation: Incubate the MAO-B enzyme with varying concentrations of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine.

-

Detection of Product Formation: Monitor the formation of the dihydropyridinium or pyridinium metabolite over time using techniques such as HPLC with UV or mass spectrometric detection.

-

Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) to quantify the compound's affinity for and turnover by MAO-B.

Caption: Workflow for the in vitro MAO-B substrate assay.

In Vivo Neurotoxicity Assessment in a Rodent Model

This study evaluates the potential of the compound to cause dopaminergic neurodegeneration in a living organism.

Methodology:

-

Animal Model: Use a susceptible mouse strain, such as C57BL/6.

-

Compound Administration: Administer 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine via a systemic route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., MPTP).

-

Behavioral Analysis: Perform motor function tests (e.g., rotarod, open field test) at baseline and several time points post-administration to assess for any motor deficits.

-

Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection. A significant reduction in these levels indicates dopaminergic neurotoxicity.

-

Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra. A loss of TH-positive neurons confirms neurodegeneration.

Conclusion

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a compound that warrants careful handling due to its strong potential for neurotoxicity, which is inferred from its structural similarity to MPTP and its analogs. The likely mechanism of toxicity involves bioactivation by MAO-B to a toxic pyridinium species that selectively damages dopaminergic neurons. All laboratory work with this compound should be conducted with stringent safety precautions, including the use of appropriate personal protective equipment and engineering controls. Further toxicological studies are necessary to fully characterize its hazard profile.

References

- Substances. (n.d.). Vertex AI Search.

- 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride - Benchchem. (n.d.). Benchchem.

- 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride - PubChem. (n.d.). PubChem.

- Safety Data Sheet. (n.d.). Google.

- 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.). MilliporeSigma.

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.). Google Patents.

- Material Safety Data Sheet - Farnell. (2010, August 27). Farnell.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET | PCM Packs. (n.d.). PCM Packs.

- SAFETY DATA SHEET. (n.d.). Google.

- SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.

- (4-Fluorophenyl)hydrazine hydrochloride SDS, 823-85-8 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.

- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.

- 3 - SAFETY DATA SHEET. (n.d.). Google.

- Safety Data Sheet - MedchemExpress.com. (2025, July 28). MedchemExpress.com.

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl) - IUCr Journals. (2023, October 15). IUCr Journals.

- SAFETY DATA SHEET - PPG. (2024, November 27). PPG.

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Fisher Scientific.

- SAFETY DATA SHEET PRF 4-44 FL 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/ UNDERTAKING 2. HAZARDS IDENTIFICATI - TME.eu. (2017, October 2). TME.eu.

- 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE | CAS 1978-61-6. (n.d.). Matrix Fine Chemicals.

- 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE - gsrs. (n.d.). gsrs.

- SAFETY DATA SHEET ADVISE FOUR INSECTICIDE. (2018, August 13). Google.

- SAFETY DATA SHEET - TCI Chemicals. (2025, April 25). TCI Chemicals.

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 27). TCI Chemicals.

- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.

- 1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine Properties - EPA. (2025, October 15). EPA.

- material safety data sheet hd fp 3% - c6 fluoroprotein foam. (n.d.). Google.

- Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. (1992, July 30). Google.

- SAFETY DATA SHEET PRF 4-44 FL CLP 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY - Viskas elektronikai. (2013, May 30). Viskas elektronikai.

- Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed. (1988, April). PubMed.

- Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization - Liverpool School of Tropical Medicine. (1997, January 1). Liverpool School of Tropical Medicine.

- Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC. (n.d.). PMC.

- On the metabolism of haloperidol - PubMed. (n.d.). PubMed.

- 1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine - Hazard. (2025, October 15). Google.

- 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride (CAS No: 1012886-75-7) API Intermediate Manufacturers - apicule. (n.d.). apicule.

- 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine - PubChemLite. (n.d.). PubChemLite.

- Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - Lebanese American University. (n.d.). Lebanese American University.

- Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed. (2013, February 8). PubMed.

Sources

- 1. 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE | CAS 1978-61-6 [matrix-fine-chemicals.com]

- 2. 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride | 1012886-75-7 | Benchchem [benchchem.com]

- 4. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride | C12H15ClFN | CID 24799451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. farnell.com [farnell.com]

- 13. pcmpacks.com [pcmpacks.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic studies on haloperidol and its tetrahydropyridine analog in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.lstmed.ac.uk [research.lstmed.ac.uk]

literature review on 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a paroxetine intermediate

The following technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine , a critical intermediate in the synthesis of Paroxetine. This document is structured for researchers and process chemists, focusing on synthetic methodology, safety protocols regarding MPTP-like toxicity, and impurity profiling.[1]

Chemical Identity & Structural Context

This compound serves as the olefinic precursor to the piperidine core of Paroxetine.[1] Its structural integrity is paramount, as the double bond at the C4-C5 position (1,2,3,6-numbering) is the handle for establishing the trans-(3S,4R) stereochemistry of the final API.[1]

| Property | Detail |

| IUPAC Name | 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine |

| Common Name | Paroxetine Olefin Intermediate |

| CAS Number | 1978-61-6 (Hydrochloride salt); 103369-29-7 (Free base) |

| Molecular Formula | C₁₁H₁₂FN |

| Molecular Weight | 177.22 g/mol (Free base) |

| Structural Alert | MPTP Analog (Potential Neurotoxin) |

Structural Significance

The "1,2,3,6-tetrahydropyridine" nomenclature indicates a double bond between C4 and C5.[1] This unsaturation is critical for two reasons:

-

Stereocontrol: Subsequent reduction (catalytic hydrogenation or hydride reduction) determines the cis/trans ratio of the piperidine ring.[1]

-

Impurity Risk: Incomplete reduction leads to "Paroxetine Impurity G" (EP Standard), which shares structural homology with the neurotoxin MPTP.[1]

Synthetic Pathways and Process Chemistry[2][3]

The synthesis typically proceeds via a Grignard addition followed by acid-catalyzed dehydration.[1] The choice of N-protecting group (Methyl vs. Benzyl vs. Carbamate) dictates the downstream processing.[1]

Route A: The Grignard-Dehydration Protocol

This is the industrial standard for generating the aryl-tetrahydropyridine scaffold.[1]

Step 1: Grignard Addition

-

Reagents: 4-Fluorophenylmagnesium bromide + N-protected-4-piperidone (e.g., 1-methyl-4-piperidone).

-

Mechanism: Nucleophilic attack at the C4 carbonyl.[1]

-

Critical Parameter: Temperature control (-10°C to 0°C) to minimize side reactions like enolization.

Step 2: Acid-Catalyzed Dehydration

-

Precursor: 4-(4-Fluorophenyl)-4-hydroxypiperidine.

-

Reagents: 6N HCl or p-Toluenesulfonic acid (pTsOH) in Toluene.[1]

-

Thermodynamics: The reaction is endothermic and driven by entropy.[1] Azeotropic removal of water (Dean-Stark trap) is essential when using pTsOH/Toluene to push equilibrium toward the alkene.[1]

Visualization of Synthetic Logic

The following diagram illustrates the conversion of raw materials to the tetrahydropyridine intermediate and its divergence into Paroxetine or impurities.

Caption: Synthetic flow from Grignard reagents to the target tetrahydropyridine, highlighting the divergence toward the API or potential toxic impurities.[1][2]

Safety & Toxicology: The MPTP Connection

WARNING: Researchers must treat 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine and its N-methylated analogs with extreme caution.

The Structural Alert

This compound is a fluorinated analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1][3]

-

Mechanism: MPTP is lipophilic and crosses the blood-brain barrier.[1] It is metabolized by Monoamine Oxidase B (MAO-B) into the toxic pyridinium cation (MPP+), which destroys dopaminergic neurons in the substantia nigra.[1]

-

4-Fluoro Analog Risk: Studies indicate that fluorinated MPTP analogs (e.g., 4'-F-MPTP) retain significant neurotoxicity. While the N-unsubstituted intermediate (secondary amine) is less likely to be a direct MAO-B substrate than the N-methyl variant, it can be N-methylated in vivo or during synthesis.[1]

Handling Protocols

-

Containment: Handle exclusively in a certified chemical fume hood or glovebox.[1]

-

Deactivation: Treat waste streams with oxidizing agents (e.g., KMnO4 or bleach) to disrupt the tetrahydropyridine ring before disposal, though validation is required.[1]

-

PPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory if handling solids.[1]

Experimental Protocol: Dehydration of 4-Hydroxypiperidine Precursor

This protocol describes the conversion of 4-(4-fluorophenyl)-4-hydroxy-1-methylpiperidine to the target tetrahydropyridine (as the HCl salt).

Reagents:

-

4-(4-Fluorophenyl)-4-hydroxy-1-methylpiperidine (10.0 g, 47.8 mmol)

-

Acetic Acid (glacial, 30 mL)

-

Concentrated HCl (10 mL)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with the 4-hydroxypiperidine precursor.

-

Acid Addition: Add glacial acetic acid (30 mL) followed by concentrated HCl (10 mL) dropwise. Exotherm expected.

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting alcohol.[1]

-

Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (100 g).

-

Basification: Slowly adjust pH to >10 using 50% NaOH solution. Caution: Heat generation.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

-

Salt Formation: Dry organics over MgSO4, filter, and add HCl in isopropanol (1.1 eq) to precipitate the 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride.

-

Yield: Typical yield is 85–90% as a white to off-white solid.[1]

Impurity Profiling & Analytical Data

In Paroxetine manufacturing, this intermediate must be strictly controlled.[1] Residual tetrahydropyridine in the final API is a critical quality attribute (CQA).

HPLC Detection

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).[1]

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).[1]

-

Detection: UV at 235 nm (The conjugated double bond provides a distinct chromophore compared to the piperidine product).[1]

Data Summary Table

| Compound | Retention Time (Rel) | UV Max (nm) | Limit in API (ppm) |

| Paroxetine (API) | 1.00 | 295 | N/A |

| Tetrahydropyridine Int. | 0.85 | 235 | < 500 ppm (Genotoxic alert) |

| 4-Hydroxy Precursor | 0.45 | 210 | NMT 0.1% |

Mechanism of Toxicity vs. Therapeutic Action

The following diagram contrasts the metabolic fate of the tetrahydropyridine impurity (Toxicity) versus the synthetic reduction to Paroxetine (Therapy).

Caption: Divergent pathways: Chemical reduction yields the drug, while metabolic oxidation of the impurity yields a neurotoxin.

References

-

Matrix Fine Chemicals. (n.d.).[1] 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | CAS 1978-61-6.[6][7] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155325, 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link][1][8]

-

World Intellectual Property Organization (WIPO). (2001).[1] WO2001012623 - Process for the Preparation of Paroxetine Hydrochloride.[1] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (1998).[1] Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & Experimental Toxicology. Retrieved from [Link]

Sources

- 1. MPTP - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INTERMEDIATE FOR USE IN SYNTHESIZING PAROXETINE, PREPARATION METHOD FOR THE INTERMEDIATE, AND USES THEREOF - Patent 3199526 [data.epo.org]

- 5. Improved Process For Preparation Of Paroxetine Intermediate [quickcompany.in]

- 6. 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 98+% [labchem.co.za]

- 7. 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE | CAS 1978-61-6 [matrix-fine-chemicals.com]

- 8. 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride | C12H15ClFN | CID 24799451 - PubChem [pubchem.ncbi.nlm.nih.gov]

neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine compared to MPTP

An In-Depth Technical Guide to the Comparative Neurotoxic Potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4F-PTP) and MPTP

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized research into Parkinson's disease (PD).[1][2] It provided an invaluable chemical tool to replicate the key pathological features of PD—the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc)—in various animal models.[3][4][5][6] This guide provides a detailed comparative analysis of MPTP and one of its halogenated analogs, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4F-PTP). By examining the subtle yet significant impact of fluorine substitution on the phenyl ring, we aim to elucidate the structure-activity relationships that govern neurotoxic potential. This document will dissect the mechanistic pathway from systemic administration to mitochondrial dysfunction, compare potencies, and provide detailed experimental protocols for researchers in the field.

Introduction: The MPTP Paradigm and the Rationale for Analog Exploration

MPTP's ability to induce a parkinsonian syndrome in humans and other primates stems from its metabolic activation to the ultimate toxin, 1-methyl-4-phenylpyridinium (MPP+).[3][7][8] This process involves a cascade of events: crossing the blood-brain barrier, enzymatic oxidation, and selective uptake into dopaminergic neurons, culminating in catastrophic mitochondrial failure.[7][9] The study of MPTP analogs is driven by a desire to refine this model. By modifying the core structure, we can probe the specific requirements for each step in the toxic pathway, potentially leading to the development of more potent, selective, or species-specific neurotoxins for research, or conversely, to better predict and avoid neurotoxicity in novel pharmaceutical compounds.[10][11]

4F-PTP represents a strategic modification, introducing a fluorine atom at the para-position of the phenyl ring. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and interaction with protein binding sites. This guide will explore whether this specific structural change enhances, diminishes, or qualitatively alters the neurotoxic profile relative to the parent compound, MPTP.

The Mechanistic Cascade: A Step-by-Step Comparative Analysis

The neurotoxicity of both MPTP and 4F-PTP is not inherent to the parent compounds but is dependent on a precise sequence of biochemical transformations and transport processes.

Systemic Administration and Blood-Brain Barrier (BBB) Penetration

Both MPTP and its analogs are lipophilic tertiary amines, a characteristic that allows them to readily diffuse across the blood-brain barrier following systemic administration.[5] The introduction of a fluorine atom in 4F-PTP generally maintains or slightly increases lipophilicity, ensuring its efficient entry into the central nervous system, a prerequisite for its neurotoxic action.

Bioactivation: The Critical Role of Monoamine Oxidase B (MAO-B)

Once in the brain, the protoxin must be converted into its active, toxic metabolite. This bioactivation is primarily catalyzed by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane, predominantly within glial cells (astrocytes).[3][12][13]

-

MPTP Pathway: MAO-B catalyzes a two-step oxidation of MPTP, first to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), and then to the fully oxidized, stable neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[7][9]

-

4F-PTP Pathway: Similarly, 4F-PTP serves as a substrate for MAO-B, which oxidizes it to its corresponding pyridinium species, 4-(4-Fluorophenyl)-1-methylpyridinium (4F-MPP+).

The efficiency of this conversion is a critical determinant of overall neurotoxic potency. Studies on various fluorinated MPTP analogs have shown that substitutions on the phenyl ring can significantly influence their suitability as MAO-B substrates. Notably, certain analogs, such as 2'-Fluoro-MPTP, have been found to be even better substrates for MAO-B than MPTP itself, suggesting a potential for enhanced toxicity.[14]

Diagram: Bioactivation and Neuronal Uptake Pathway

Caption: Comparative pathway of MPTP and 4F-PTP neurotoxicity.

Selective Accumulation via the Dopamine Transporter (DAT)

The remarkable selectivity of MPTP for dopaminergic neurons is primarily due to the high affinity of its metabolite, MPP+, for the dopamine transporter (DAT).[15][16][17][18] DAT, located on the presynaptic membrane of these neurons, efficiently scavenges the positively charged MPP+ from the extracellular space, mistaking it for dopamine. This active transport mechanism concentrates the toxin within the very cells it is destined to destroy.[19]

The neurotoxicity of 4F-PTP is similarly dependent on the uptake of its metabolite, 4F-MPP+, by DAT. The affinity of 4F-MPP+ for DAT is another key factor influencing its potency. Structural analogs of MPP+ are generally recognized by DAT, facilitating their entry and subsequent toxicity.

Mitochondrial Sequestration and Inhibition of Complex I

Once inside the dopaminergic neuron, MPP+ and its analogs are further concentrated within the mitochondria, driven by the large mitochondrial membrane potential.[7][9][12] It is within the mitochondrial matrix that the ultimate toxic event occurs. MPP+ is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[9][12][16][20][21]

This inhibition has two catastrophic consequences:

-

ATP Depletion: The disruption of the electron transport chain halts oxidative phosphorylation, leading to a severe depletion of cellular ATP and an energy crisis.[9][20][21]

-

Oxidative Stress: Electrons leak from the stalled Complex I and react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[16][20][22] This surge in ROS overwhelms the neuron's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[23]

The potency of 4F-MPP+ as a Complex I inhibitor relative to MPP+ is the final determinant of its intrinsic neurotoxicity. Even minor structural changes can alter the binding affinity for the target site on Complex I.

Quantitative Comparison of Neurotoxic Potency

The ultimate measure of a compound's neurotoxic potential lies in quantitative assessments of its effects both in vitro and in vivo. While specific comparative data for 4F-PTP is less abundant than for other analogs, we can extrapolate from studies on related fluorinated compounds.

| Parameter | MPTP | 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4F-PTP) | Key Insights |

| MAO-B Substrate | Yes | Yes | The rate of conversion to the toxic pyridinium ion is a critical factor. Studies on other fluorinated analogs (e.g., 2'-F-MPTP) show they can be more efficient substrates than MPTP.[14] |

| Active Metabolite | MPP+ (1-methyl-4-phenylpyridinium) | 4F-MPP+ (4-(4-Fluorophenyl)-1-methylpyridinium) | The positive charge is essential for DAT uptake and mitochondrial accumulation. |

| In Vitro Toxicity | Cytotoxic to dopaminergic cell lines (e.g., PC12, SH-SY5Y).[24][25] | Expected to be cytotoxic, with potency dependent on DAT uptake and Complex I inhibition. | MPP+ is significantly more toxic than MPTP in cell cultures that express DAT but have low MAO activity, as the bioactivation step is bypassed.[24][25] |

| In Vivo Dopamine Depletion | Causes severe depletion of striatal dopamine in mice and primates.[3][4] | Expected to cause striatal dopamine depletion. Potency relative to MPTP depends on the net effect of fluorine substitution on MAO-B kinetics, DAT uptake, and Complex I inhibition. | Studies with 2'-F-MPTP showed it to be a more potent neurotoxin than MPTP in mice, correlating with its higher efficiency as a MAO-B substrate.[14] |

| Neuronal Loss | Destroys dopaminergic neurons in the substantia nigra.[4][6] | Expected to cause selective loss of dopaminergic neurons. | The degree of neuronal loss is the gold-standard measure of parkinsonian neurotoxicity. |

Methodologies for Assessing Neurotoxic Potential

A multi-tiered approach involving in vitro and in vivo models is essential for a comprehensive evaluation.

Experimental Protocol 1: In Vitro Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells

This protocol assesses the direct toxicity of the active metabolites (MPP+ and 4F-MPP+) on a human dopaminergic cell line.

1. Cell Culture:

- Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere. 2. Plating:

- Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours. 3. Treatment:

- Prepare serial dilutions of MPP+ and 4F-MPP+ (e.g., from 1 µM to 1000 µM) in culture medium.

- Remove the old medium from the cells and add 100 µL of the respective toxin dilutions to the wells. Include vehicle-only wells as a control. 4. Incubation:

- Incubate the plate for 48 hours at 37°C and 5% CO₂. 5. Viability Assessment (MTT Assay):

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader. 6. Data Analysis:

- Express cell viability as a percentage of the vehicle-treated control.

- Calculate the IC₅₀ value (the concentration of toxin that causes 50% cell death) for each compound by plotting a dose-response curve.

Experimental Protocol 2: In Vivo Neurotoxicity in C57BL/6 Mice

This protocol evaluates the ability of the pro-toxins (MPTP and 4F-PTP) to induce dopaminergic neurodegeneration in a sensitive mouse strain.

Diagram: In Vivo Experimental Workflow

Caption: Workflow for assessing in vivo dopaminergic neurotoxicity.

1. Animals:

- Use male C57BL/6 mice, 8-10 weeks old, as this strain is highly sensitive to MPTP-induced toxicity.[26] House animals with a 12-hour light/dark cycle and ad libitum access to food and water. 2. Toxin Administration (Sub-acute Model):

- Dissolve MPTP or 4F-PTP in sterile saline.

- Administer four intraperitoneal (i.p.) injections of the toxin (e.g., 20 mg/kg) or saline (vehicle control) at 2-hour intervals.[27] 3. Post-Treatment Period:

- Return mice to their home cages and monitor for any adverse effects. A period of 7 to 21 days is typically allowed for the full development of the neurotoxic lesion. 4. Tissue Collection:

- Euthanize mice by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).

- Rapidly decapitate and dissect the brains on an ice-cold surface.

- Isolate the striata for neurochemical analysis and the midbrain containing the substantia nigra for histology. 5. Neurochemical Analysis (HPLC with Electrochemical Detection):

- Homogenize the striata in an antioxidant-containing buffer (e.g., 0.1 M perchloric acid).

- Centrifuge the homogenate to pellet proteins.

- Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

- Quantify the levels of dopamine and its metabolites (DOPAC and HVA) by comparing peak areas to those of known standards. 6. Histological Analysis (Immunohistochemistry):

- Fix, process, and section the midbrain tissue.

- Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to label dopaminergic neurons.

- Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods. 7. Data Analysis:

- Compare the striatal dopamine levels and the number of SNpc neurons between the toxin-treated groups and the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Implications

The neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is mechanistically analogous to that of MPTP, proceeding through a well-defined pathway of metabolic activation, selective neuronal uptake, and mitochondrial poisoning. The key differentiator lies in the potency of the compound, which is a composite of its efficiency at each step of this toxic cascade. The substitution of a fluorine atom on the phenyl ring directly influences the molecule's interaction with MAO-B, DAT, and Complex I.

Based on evidence from related fluorinated analogs, it is plausible that 4F-PTP could be an equally, or even more, potent neurotoxin than MPTP.[14] This has two significant implications for the scientific community:

-

For Drug Development: The MPTP paradigm serves as a crucial warning. Any novel pharmaceutical candidate containing a tetrahydropyridine-phenyl moiety must be rigorously screened for potential conversion to a toxic pyridinium species. The finding that halogenation can increase toxicity underscores the need for careful structure-activity relationship studies in preclinical safety assessments.[8]

-

For Neuroscience Research: More potent analogs of MPTP can be valuable tools for creating more robust and consistent animal models of Parkinson's disease, potentially requiring lower doses and reducing variability between subjects. They allow for a finer dissection of the molecular events leading to neurodegeneration and serve as improved platforms for testing neuroprotective therapies.

Future research should focus on direct, side-by-side quantitative comparisons of 4F-PTP and MPTP, and the use of advanced techniques like positron emission tomography (PET) with radiolabeled versions of these compounds to track their distribution, metabolism, and target engagement in real-time within the living brain.[28]

References

-

Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1–8. [Link]

-

Naoi, M., Maruyama, W., & Hashizume, Y. (2002). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 22(1), 13–21. [Link]

-

Tipton, K. F., & Singer, T. P. (1993). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. Journal of neurochemistry, 61(4), 1191–1206. [Link]

-

Naoi, M., Maruyama, W., & Hashizume, Y. (2002). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Article abstract #13887. [Link]

-

Dauer, W., & Przedborski, S. (2003). Parkinson's disease: mechanisms and models. Neuron, 39(6), 889–909. [Link]

-

Fries, D. S., de Vries, J., Heikkila, R. E., & Manzino, L. (1986). Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues. Journal of medicinal chemistry, 29(3), 424–427. [Link]

-

Diksic, M., & Gjedde, A. (1989). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. Journal of medicinal chemistry, 32(3), 654–659. [Link]

-

Iyer, R. N., et al. (1996). Metabolic studies on haloperidol and its tetrahydropyridine analog in C57BL/6 mice. Chemical research in toxicology, 9(4), 761-769. [Link]

-

Fries, D. S., et al. (1986). Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues. Semantic Scholar. [Link]

-

Cazzaniga, E., et al. (1991). Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies. Neurochemistry international, 19(3), 241-248. [Link]

-

MPP+. Wikipedia. [Link]

-

Irwin, I., & Langston, J. W. (1985). 4-Phenylpyridine (4PP) and MPTP: the relationship between striatal MPP+ concentrations and neurotoxicity. Life sciences, 36(3), 207–212. [Link]

-

MPP+. Taylor & Francis. [Link]

-

Cassarino, D. S., et al. (2000). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. Biochemical Journal, 351(Pt 3), 707–714. [Link]

-

Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451–1453. [Link]

-

MPTP. Wikipedia. [Link]

-

Bretaud, S., et al. (2004). Neuroprotection of MPTP-induced toxicity in zebrafish dopaminergic neurons. European Journal of Neuroscience, 20(12), 3294–3302. [Link]

-

Heikkila, R. E., et al. (1988). Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. Journal of neurochemistry, 50(4), 1319–1321. [Link]

-

Ramsay, R. R., & Singer, T. P. (1986). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and biophysical research communications, 137(1), 1–6. [Link]

-

Bezruchko, M. S., & Smirnova, E. V. (2022). Synuclein Proteins in MPTP-Induced Death of Substantia Nigra Pars Compacta Dopaminergic Neurons. International journal of molecular sciences, 23(18), 10738. [Link]

-

Markey, S. P., & Schmuff, N. R. (1986). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Medicinal research reviews, 6(4), 389–429. [Link]

-

Krishnan, S., et al. (2014). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PloS one, 9(2), e89124. [Link]

-

In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. [Link]

-

Tetrahydropyridine. Taylor & Francis. [Link]

-

Daniels, A. J., & Reinhard, J. F. (1988). Neurotoxicity of MPTP and MPP+ in Vitro: Characterization Using Specific Cell Lines. Neurochemical research, 13(12), 1159–1165. [Link]

-

Ferreira, M., et al. (2023). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Journal of neuroscience research, 101(1), 105–122. [Link]

-

Langston, J. W., et al. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Ciba Foundation symposium, 107, 119–133. [Link]

-

Miller, G. W., et al. (2004). RESPONSE TO 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP) DIFFERS IN MOUSE STRAINS AND REVEALS A DIVERGENCE IN JNK SIGNALING AND COX-2 INDUCTION PRIOR TO LOSS OF NEURONS IN THE SUBSTANTIA NIGRA PARS COMPACTA. Neuroscience, 126(3), 755–767. [Link]

-

Kurosaki, R., et al. (2015). Biochemical evaluation of the neurotoxicity of MPTP and MPP⁺ in embryonic and newborn mice. The Journal of toxicological sciences, 40(3), 397–406. [Link]

-

Koster, A. S. (1998). Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & experimental toxicology, 17(5), 283–293. [Link]

-

Mann, A., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry, 288(6), 4297–4311. [Link]

Sources

- 1. MPTP Neurotoxicity: Actions, Mechanisms, and Animal Modeling of Parkinson’s Disease [arpi.unipi.it]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medscimonit.com [medscimonit.com]

- 16. researchgate.net [researchgate.net]

- 17. MPTP - Wikipedia [en.wikipedia.org]

- 18. Biochemical evaluation of the neurotoxicity of MPTP and MPP⁺ in embryonic and newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MPP+ - Wikipedia [en.wikipedia.org]

- 21. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neurotoxicity of MPTP and MPP+ in vitro: characterization using specific cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. RESPONSE TO 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP) DIFFERS IN MOUSE STRAINS AND REVEALS A DIVERGENCE IN JNK SIGNALING AND COX-2 INDUCTION PRIOR TO LOSS OF NEURONS IN THE SUBSTANTIA NIGRA PARS COMPACTA - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design and synthesis of 18F-labeled neurotoxic analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Introduction

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers.[1][2] The introduction of a fluorine atom on the phenyl ring can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity.[3] This document provides detailed protocols for two prevalent synthetic routes to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, offering insights into the selection of reagents and catalysts, and the rationale behind the experimental conditions.

Synthetic Strategies Overview

The preparation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine can be effectively achieved through two primary pathways, each with its own set of advantages and considerations.

-

Route 1: Grignard Reaction followed by Dehydration. This is a robust and widely used method that involves the synthesis of a key intermediate, 4-(4-fluorophenyl)piperidin-4-ol, via a Grignard reaction.[4][5] The subsequent acid-catalyzed dehydration of this tertiary alcohol yields the desired tetrahydropyridine.[6] This approach offers high yields and is amenable to scale-up.

-

Route 2: Reduction of a Pyridinium Salt. This method involves the partial reduction of a pre-formed 4-(4-fluorophenyl)pyridinium salt. This strategy is effective for accessing the tetrahydropyridine core directly from an aromatic precursor.

The following sections will provide detailed, step-by-step protocols for each of these synthetic routes.

Route 1: Grignard Reaction and Subsequent Dehydration

This two-step synthesis is a cornerstone for the preparation of 4-aryl-1,2,3,6-tetrahydropyridines. The initial Grignard reaction provides a reliable method for forming the carbon-carbon bond between the phenyl ring and the piperidine core.

Step 1: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol

The first step involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the commercially available N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) protecting group is essential to prevent side reactions with the acidic proton of the piperidine nitrogen.

Experimental Protocol: Grignard Reaction

Materials and Reagents:

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (optional, for initiation)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, add magnesium turnings to a dry three-neck flask.

-

Add a small crystal of iodine to activate the magnesium surface.[5]

-

In a separate flask, dissolve 1-bromo-4-fluorobenzene in anhydrous THF.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle bubbling and color change.[5] Gentle warming may be necessary.

-

Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[4][5]

-

After the addition is complete, continue stirring at room temperature until most of the magnesium is consumed.

-

-

Reaction with N-Boc-4-piperidone:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the Grignard reagent.[4][5]

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

-

Data Summary Table: Grignard Reaction

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Mg:1-bromo-4-fluorobenzene) | 1.1 : 1 | A slight excess of magnesium ensures complete conversion of the aryl halide.[4] |

| Molar Ratio (Grignard:N-Boc-4-piperidone) | 1.2 : 1 | An excess of the Grignard reagent drives the reaction to completion.[4] |

| Reaction Temperature (Grignard Formation) | Room Temperature to Reflux | Initiation may require gentle heating, but the reaction is exothermic.[7] |

| Reaction Temperature (Grignard Addition) | 0 °C to Room Temperature | Low-temperature addition controls the exothermic reaction.[4] |

| Expected Yield | 70-85% | Based on similar reported syntheses of 4-arylpiperidin-4-ols.[4] |

Workflow Diagram: Grignard Reaction and Dehydration

Sources

- 1. 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: A Guide to the Process Scale-Up for Manufacturing 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Introduction and Strategic Overview

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a crucial heterocyclic building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor or potential impurity in the manufacturing of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[1][2][3] The structural motif of a 4-aryl tetrahydropyridine demands a robust and scalable synthetic strategy that ensures high purity and minimizes the formation of hazardous byproducts.

Crucially, this class of compounds shares structural similarities with the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which can be accidentally produced during the synthesis of certain opioids and causes irreversible Parkinsonism by destroying dopaminergic neurons.[4][5][6][7] This inherent risk underscores the absolute necessity for stringent process control, rigorous analytical monitoring, and comprehensive safety protocols throughout the manufacturing process.

This document provides a detailed guide for the scale-up of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine synthesis, focusing on a widely adopted and scalable two-step approach: the Grignard addition to a protected 4-piperidone followed by acid-catalyzed dehydration. We will explore the underlying chemical principles, provide step-by-step protocols for both laboratory and pilot scales, and address the critical aspects of process control, safety, and analytics.

Selection and Rationale of Synthetic Route

While several C-C bond-forming methodologies exist for synthesizing 4-aryltetrahydropyridines, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), the Grignard-based route is often preferred for industrial-scale production.[8][9]

The chosen two-step pathway involves:

-

Nucleophilic Addition: Reaction of an N-protected-4-piperidone with 4-fluorophenylmagnesium bromide to form the tertiary alcohol intermediate, N-protected-4-(4-fluorophenyl)piperidin-4-ol.

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield the target tetrahydropyridine.

Causality for this selection:

-

Cost-Effectiveness & Availability: The primary starting materials—N-protected-4-piperidone and 4-bromofluorobenzene (for the Grignard reagent)—are generally more accessible and cost-effective in bulk quantities compared to the boronic acids and specialized palladium catalysts required for Suzuki coupling.[10][11]

-

Process Robustness: Grignard reactions are a cornerstone of industrial organic synthesis. Their behavior at scale is well-understood, and the process is generally robust and high-yielding when critical parameters are controlled.[12]

-

Impurity Profile: The side reactions associated with this route, such as enolization or reduction of the piperidone, are well-documented and can be effectively minimized through strict temperature control.[12] The resulting impurity profile is often simpler to manage than those involving residual heavy metals from cross-coupling reactions.

Chemical Reaction Scheme

Caption: Overall two-step synthesis of the target compound.

Detailed Synthesis Protocols

Part A: Laboratory Scale Protocol (50 g Scale)

This protocol details the synthesis using N-Boc-4-piperidone as the starting material. The Boc (tert-butyloxycarbonyl) protecting group is advantageous due to its stability and straightforward removal under acidic conditions, which can often be combined with the dehydration step.

Materials & Equipment:

-

3-Neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.

-

Magnesium turnings (7.0 g, 0.288 mol)

-

Iodine (1 crystal)

-

4-Bromofluorobenzene (50.4 g, 0.288 mol)

-

Anhydrous Tetrahydrofuran (THF), 600 mL

-

N-Boc-4-piperidone (47.8 g, 0.240 mol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Grignard Reagent Preparation

-

Flame-dry the 2 L flask under a nitrogen stream and allow it to cool.

-

Add magnesium turnings and a single crystal of iodine.

-

Add 50 mL of anhydrous THF.

-

In the dropping funnel, prepare a solution of 4-bromofluorobenzene in 150 mL of anhydrous THF.

-

Add ~10% of the 4-bromofluorobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux. If it does not start, gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

-

After complete addition, stir the grey-black solution at room temperature for 1 hour to ensure full conversion.

Step 2: Nucleophilic Addition

-

In a separate 2 L flask, dissolve N-Boc-4-piperidone in 400 mL of anhydrous THF and cool the solution to 0°C in an ice bath.

-

Slowly transfer the prepared Grignard reagent to the dropping funnel via cannula.

-

Add the Grignard reagent dropwise to the cooled piperidone solution, ensuring the internal temperature does not exceed 10°C. This slow, cold addition is critical to minimize side reactions like enolization.[12]

-

After addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction progress by TLC or LC-MS.

Step 3: Quench and Work-up (Isolation of Intermediate)

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (~150 mL) until gas evolution ceases.

-